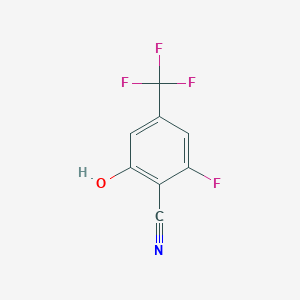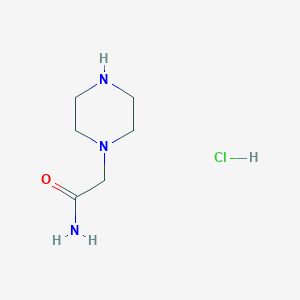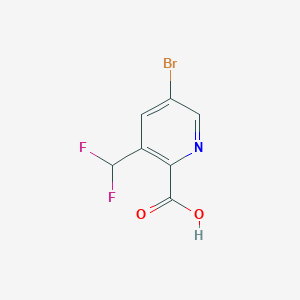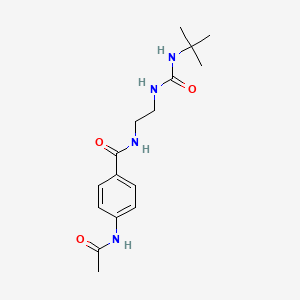
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4NO It is characterized by the presence of a fluoro group, a hydroxy group, and a trifluoromethyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluoro and trifluoromethyl groups onto a benzonitrile core through electrophilic aromatic substitution reactions. The hydroxy group can be introduced via nucleophilic substitution or hydroxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the nitrile group produces an amine derivative.
科学研究应用
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWZBJUHIBWLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2393605.png)

![N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2393609.png)




![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one](/img/structure/B2393617.png)


![2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2393622.png)



